HIV-1 protease-IN-2

HIV-1 protease enzymatic inhibition IC50

Drug-resistant HIV-1 protease variants confound standard PI efficacy, leading to misinterpreted resistance data. HIV-1 protease-IN-2 (inhibitor 10e) solves this with a pyrimidine-based P2 ligand. - **Enzyme inhibition:** IC50 = 2.53 nM. - **Resistance advantage:** DRV-resistant mutations cause only 1-2x EC50 increase (vs. >16x for darunavir). - **In vivo activity:** 68% inhibition at 100 nM. - **Applications:** Resistance evolution studies, SAR, crystallography, combination therapy models.

Molecular Formula C27H34N4O7S
Molecular Weight 558.6 g/mol
Cat. No. B15141355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 protease-IN-2
Molecular FormulaC27H34N4O7S
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)CN2C=CC(=O)NC2=O)O)S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C27H34N4O7S/c1-19(2)16-31(39(36,37)22-11-9-21(38-3)10-12-22)17-24(32)23(15-20-7-5-4-6-8-20)28-26(34)18-30-14-13-25(33)29-27(30)35/h4-14,19,23-24,32H,15-18H2,1-3H3,(H,28,34)(H,29,33,35)/t23-,24+/m0/s1
InChIKeyYKVUCLKFVOEPGS-BJKOFHAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 protease-IN-2: Pyrimidine-Based HIV-1 Protease Inhibitor


HIV-1 protease-IN-2 (also designated compound 10e, CAS: 2248124-46-9) is a next-generation HIV-1 protease inhibitor engineered with a pyrimidine-based P2 ligand . It exhibits potent enzymatic inhibition (IC50 = 2.53 nM) and demonstrates sub-micromolar antiviral efficacy against wild-type HIV-1 (EC50 = 0.27 µM) [1]. Critically, the compound retains near-wild-type potency against Darunavir (DRV)-resistant HIV-1 variants, with only a 2.2-fold increase in EC50 (0.59 µM) compared to wild-type [2].

Why Darunavir Cannot Replace HIV-1 protease-IN-2


The emergence of DRV-resistant HIV-1 variants poses a significant clinical and research challenge: mutations at residues including V32I, I47V, I54M, and L76V can reduce Darunavir's antiviral potency by over 16-fold [1]. HIV-1 protease-IN-2 was explicitly designed to overcome this vulnerability. By incorporating a pyrimidine-based P2 ligand that forms an extended hydrogen-bonding network with the protease backbone—independent of side-chain interactions that are commonly mutated—the compound maintains high affinity for the enzyme even in the presence of DRV-resistance mutations [2]. This mechanistic distinction means that substituting HIV-1 protease-IN-2 with generic Darunavir or older-generation protease inhibitors in experiments involving resistant strains will yield misleading results, potentially underestimating achievable inhibition by an order of magnitude.

HIV-1 protease-IN-2: Quantitative Evidence Guide


Superior Resistance Barrier to Darunavir

In a biochemical enzyme inhibition assay, HIV-1 protease-IN-2 (compound 10e) demonstrated an IC50 of 2.53 nM against recombinant HIV-1 protease, placing it within the same potency class as the clinical standard Darunavir, which exhibits an IC50 of 3.2 nM under comparable conditions [1].

HIV-1 protease enzymatic inhibition IC50

In Vivo Antiviral Efficacy

In a pseudotyped viral infectivity assay, HIV-1 protease-IN-2 (compound 10e) exhibited an EC50 of 0.27 µM against wild-type HIV-1 (strain NL4-3). Under analogous assay conditions, Darunavir demonstrates an EC50 of approximately 0.003 µM (3 nM), indicating that while HIV-1 protease-IN-2 is less potent than Darunavir on wild-type virus, its sub-micromolar activity remains sufficient for robust antiviral evaluation [1][2].

antiviral activity wild-type HIV-1 EC50

Enzyme Inhibition Potency vs. Darunavir

When tested against a DRV-resistant pseudotyped HIV-1 variant (HIVRDRVS), HIV-1 protease-IN-2 exhibited an EC50 of 0.59 µM, representing only a 2.2-fold increase relative to wild-type (0.27 µM). In stark contrast, Darunavir's EC50 against DRV-resistant strains increases by more than 16-fold under the same experimental conditions [1][2].

drug resistance DRV-resistant HIV-1 EC50 shift

Pyrimidine P2 Ligand Structural Advantage

In a preliminary in vivo assessment, treatment with 100 nM HIV-1 protease-IN-2 (compound 10e) resulted in a 68% reduction in wild-type HIV-1 replication [1]. No comparable in vivo data is provided for Darunavir in the same study, but this result confirms that the compound's antiviral activity translates into a measurable effect in a cellular context beyond isolated enzyme assays.

in vivo efficacy wild-type HIV-1 inhibition ratio

Selectivity Index: CC50 > 100 µM in TZM-bl Cells Confirms Favorable Therapeutic Window

Cytotoxicity assessment in TZM-bl cells revealed that HIV-1 protease-IN-2 (compound 10e) has a CC50 exceeding 100 µM [1]. When compared to its antiviral EC50 of 0.27 µM against wild-type HIV-1, this yields a selectivity index (SI) of >370. This SI is comparable to or better than that reported for many clinically approved protease inhibitors, indicating a wide therapeutic window for in vitro applications.

cytotoxicity selectivity index CC50

HIV-1 protease-IN-2: Key Research Applications


Drug Resistance Studies in HIV-1

Given that HIV-1 protease-IN-2 retains near-wild-type potency against DRV-resistant variants (EC50 shift of only 2.2-fold vs. >16-fold for Darunavir), this compound is ideally suited for probing the molecular basis of PI resistance. Researchers can use the compound to identify and characterize novel resistance mutations that emerge under selective pressure from next-generation PIs [1].

Next-Generation Protease Inhibitor Design

HIV-1 protease-IN-2 (10e) serves as an advanced lead compound with a validated pyrimidine-based P2 ligand. Its well-characterized enzyme inhibition (IC50 = 2.53 nM), cellular antiviral activity (EC50 = 0.27 µM), and low cytotoxicity (CC50 > 100 µM) provide a robust benchmark for iterative medicinal chemistry efforts aimed at improving potency, pharmacokinetics, or resistance profile .

Structural Biology of Protease-Ligand Interactions

The compound's sub-micromolar EC50 and favorable selectivity index make it an excellent partner for combination studies with reverse transcriptase inhibitors, integrase inhibitors, or entry inhibitors. Because it maintains activity against DRV-resistant strains, it can be used to evaluate synergistic interactions in the context of multi-drug-resistant HIV-1 isolates [1].

cART Optimization Studies

With demonstrated in vivo antiviral activity (68% inhibition of wild-type HIV-1 at 100 nM), HIV-1 protease-IN-2 is a candidate for pilot studies in animal models of HIV-1 infection, such as humanized mouse models. Its low cytotoxicity and retained potency against resistant variants support its use in longitudinal studies evaluating viral suppression and resistance emergence [2].

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